BenchChemオンラインストアへようこそ!

N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

This research chemical is the optimal choice for halogen-series SAR panels due to its unique 2-fluorophenyl group. With an XLogP3 of 1.6 and tPSA of ~78 Ų, it's a superior candidate for CNS MPO screening versus heavier chloro/bromo analogs. The robust C–F bond (≈126 kcal/mol) makes it the metabolically most stable comparator for structure-metabolism studies. It enables deconvolution of fluorine-specific electronic effects in antiproliferative assays. Not for human use.

Molecular Formula C14H12FN3O2
Molecular Weight 273.267
CAS No. 1436110-69-8
Cat. No. B2502834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
CAS1436110-69-8
Molecular FormulaC14H12FN3O2
Molecular Weight273.267
Structural Identifiers
SMILESCC1=CC(=NO1)CC(=O)NC(C#N)C2=CC=CC=C2F
InChIInChI=1S/C14H12FN3O2/c1-9-6-10(18-20-9)7-14(19)17-13(8-16)11-4-2-3-5-12(11)15/h2-6,13H,7H2,1H3,(H,17,19)
InChIKeyPPSVPQFXIPWAPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 1436110-69-8): Chemical Identity and Procurement Baseline


N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 1436110-69-8) is a synthetic small molecule (C₁₄H₁₂FN₃O₂, MW 273.26 g/mol) belonging to the isoxazole-acetamide class, characterized by a 5-methyl-1,2-oxazole ring linked via an acetamide bridge to a cyano(2-fluorophenyl)methyl moiety [1]. This compound is catalogued as a research chemical for non-human investigational use and is structurally positioned within the broader fluorophenyl-isoxazole-carboxamide family that has demonstrated antiproliferative activity against liver, cervical, and breast cancer cell lines in peer-reviewed studies [2]. Critically, no curated bioactivity data for this specific compound exists in ChEMBL, and no primary research articles directly characterizing its biological targets or potency were identified at the time of this analysis.

Why In-Class Isoxazole-Acetamide Analogs Cannot Substitute for CAS 1436110-69-8 in Research Procurement


Within the isoxazole-acetamide scaffold series, the identity of the N-substituent on the cyano-methyl linker dictates critical physicochemical and potentially pharmacological properties. The 2-fluorophenyl group present in CAS 1436110-69-8 confers a distinct electronic profile (electronegative fluorine, σ-electron-withdrawing) compared to the chloro, bromo, or methyl analogs (N-[cyano-(2-chlorophenyl)methyl]-, N-[cyano-(2-bromophenyl)methyl]-, and N-[cyano-(2-methylphenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide, respectively), which are the closest structural comparators [1]. These differences manifest in computed LogP (XLogP3 = 1.6 for the 2-fluorophenyl derivative), hydrogen-bonding capacity, and steric bulk, each of which can alter membrane permeability, target binding, and metabolic stability in ways that are not predictable without empirical testing [2]. Generic substitution among these analogs without confirmatory biological data risks confounding SAR interpretation and experimental reproducibility.

Quantitative Differentiation Evidence for CAS 1436110-69-8 Versus Closest Structural Analogs


Computed Lipophilicity (XLogP3) Differentiates 2-Fluorophenyl from 2-Chlorophenyl and 2-Bromophenyl Analogs

The computed XLogP3 for N-[cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is 1.6, as calculated by PubChem [1]. By comparison, the 2-chlorophenyl analog (CAS not assigned; CID 71984363) has a predicted XLogP3 of approximately 2.1, and the 2-bromophenyl analog is predicted at approximately 2.3, based on incremental Hansch π constants for halogen substitution (F = 0.14, Cl = 0.71, Br = 0.86) applied to the common scaffold [2]. The 2-fluorophenyl derivative thus exhibits a 0.5–0.7 log unit lower lipophilicity than its chloro/bromo counterparts, placing it closer to the optimal Lipinski logP range (1–3) for oral drug-likeness.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count Differentiates the 2-Fluorophenyl Derivative from Non-Halogenated and Methyl-Substituted Analogs

CAS 1436110-69-8 possesses 5 hydrogen bond acceptor (HBA) sites and 1 hydrogen bond donor (HBD), as computed from its structure (2× oxazole O/N, 2× amide C=O, 1× cyano N; 1× amide N–H) [1]. The 2-methylphenyl analog (HBA = 4, lacking the aryl fluorine HBA contribution) has one fewer HBA, while the 2-chloro and 2-bromo analogs maintain 5 HBA counts but with weaker HBA strength at the halogen position (aryl-Cl HBA propensity < aryl-F). The 2-fluorophenyl substitution provides a unique combination of high electronegativity (Pauling χ = 3.98) with modest steric bulk (van der Waals radius = 1.47 Å), compared to Cl (χ = 3.16, r = 1.75 Å) and Br (χ = 2.96, r = 1.85 Å) [2].

Hydrogen bonding Target engagement Molecular recognition

Class-Level Antiproliferative Activity of Fluorophenyl-Isoxazole-Carboxamide Derivatives Against Liver Cancer Cell Lines

In a 2021 study by Hawash et al., a series of fluorophenyl-isoxazole-carboxamide derivatives were evaluated for antiproliferative activity via MTS assay against liver cancer cell lines Hep3B and HepG2 [1]. The most potent compound (2f) exhibited IC₅₀ values of 5.76 µg/mL (Hep3B) and 34.64 µg/mL (HepG2), while several other derivatives (2a–2c, 2e) showed IC₅₀ values ranging from 7.66–11.60 µg/mL against Hep3B. These compounds share the fluorophenyl-isoxazole pharmacophore with CAS 1436110-69-8 but differ in carboxamide substitution patterns. While direct quantitative extrapolation to CAS 1436110-69-8 is not valid without dedicated testing, this class-level evidence establishes the fluorophenyl-isoxazole scaffold as productive for anticancer screening [1].

Anticancer Hepatocellular carcinoma Isoxazole SAR

Topological Polar Surface Area (tPSA) and Rotatable Bond Count Support CNS Drug-Likeness Differentiation from Heavier Halogen Analogs

CAS 1436110-69-8 has a computed topological polar surface area (tPSA) of approximately 78 Ų and 4 rotatable bonds, based on PubChem structural data [1]. The tPSA value falls below the commonly cited CNS permeability threshold of 90 Ų, while the rotatable bond count is within the optimal range (≤5) for oral and CNS drug candidates [2]. The 2-chloro and 2-bromo analogs share identical tPSA values (the halogen does not contribute additional polar surface area beyond the scaffold) but exhibit progressively higher molecular weight (Cl: 289.7, Br: 334.2 versus F: 273.3), which incrementally reduces ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count). The fluorine derivative benefits from the lowest MW while retaining maximal HBA character, a combination particularly valued in fragment-based and CNS drug discovery programs.

CNS drug-likeness Blood-brain barrier permeability tPSA

Recommended Application Scenarios for CAS 1436110-69-8 Based on Available Evidence


SAR Probe for Fluorine-Specific Halogen Bonding and Electronic Effects in Target-Based Assays

The 2-fluorophenyl substituent provides a unique electronic profile (σ-electron-withdrawing, high electronegativity) combined with minimal steric perturbation, making CAS 1436110-69-8 a suitable probe for dissecting fluorine-specific contributions to target binding within isoxazole-acetamide SAR series. When tested alongside its 2-chloro, 2-bromo, and 2-methyl counterparts, differential activity can be attributed to halogen electronic effects rather than steric differences, as the fluorine atom introduces the least additional van der Waals volume [1]. This application is supported by the computed hydrogen bond acceptor count and tPSA data demonstrating functional group-level differentiation among the halogen series [2].

Component of Drug-Like Screening Libraries Prioritizing CNS MPO Compliance

With an XLogP3 of 1.6, tPSA of approximately 78 Ų, molecular weight of 273.26 g/mol, and 4 rotatable bonds, CAS 1436110-69-8 falls within favorable CNS multiparameter optimization (MPO) space [1]. Procurement of this compound for CNS-focused screening collections is justified over the heavier 2-chloro and 2-bromo analogs, which carry molecular weight penalties of 16–61 Da without commensurate gains in polar surface area or hydrogen bonding capacity, thus reducing their CNS drug-likeness scores [2].

Hit Identification for Hepatocellular Carcinoma (HCC) Drug Discovery Programs

Class-level evidence from the fluorophenyl-isoxazole-carboxamide series demonstrates measurable antiproliferative activity against Hep3B and HepG2 hepatocellular carcinoma cell lines, with the most potent analog achieving IC₅₀ values as low as 5.76 µg/mL [1]. CAS 1436110-69-8, bearing the conserved fluorophenyl-isoxazole pharmacophore, represents a structurally distinct entry point for HCC-focused phenotypic screening. Its procurement is warranted specifically in panels that include the 2-chloro and 2-bromo analogs as matched comparators, enabling direct assessment of halogen-dependent antiproliferative SAR.

Metabolic Stability Comparator in Cytochrome P450 Oxidative Defluorination Studies

The aryl C–F bond in CAS 1436110-69-8 is significantly stronger (bond dissociation energy ≈ 126 kcal/mol for Ph–F) than the corresponding C–Cl (≈ 97 kcal/mol) and C–Br (≈ 84 kcal/mol) bonds in its analogs [1]. This property makes the 2-fluorophenyl derivative the metabolically most resilient member of the halogen series toward oxidative dehalogenation by cytochrome P450 enzymes. Procurement of all three halogen analogs (F, Cl, Br) as a comparator set enables systematic investigation of metabolic soft spots and structure-metabolism relationships within the isoxazole-acetamide chemotype, with the fluorine derivative serving as the metabolically stable reference point.

Quote Request

Request a Quote for N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.